Chloropentaammineruthenium(II) chloride

Overview

Description

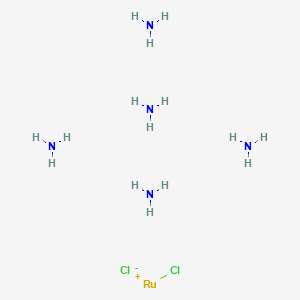

Chloropentaammineruthenium(II) chloride, with the molecular formula [Ru(NH₃)₅Cl]Cl₂ (CAS: 137729-23-8), is a coordination complex comprising a ruthenium(II) center coordinated by five ammonia ligands and one chloride ligand, with two counterion chlorides . Its molecular weight is 257.13 g/mol, and it appears as a crystalline powder with a melting point of 314–315°C . The compound is primarily utilized in industrial and scientific research, particularly in catalysis and materials science. Safety data sheets (SDS) classify it as hazardous, with warnings for skin/eye irritation and respiratory toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloropentaammineruthenium(II) chloride can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride with ammonia in the presence of hydrochloric acid. The reaction typically proceeds as follows:

[ \text{RuCl}_3 + 5 \text{NH}_3 + \text{HCl} \rightarrow [\text{Ru(NH}_3\text{)}_5\text{Cl}]Cl_2 ]

This reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting solution is then cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to rigorous purification steps, including filtration and recrystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating to facilitate the reaction.

Major Products Formed

Oxidation: Higher oxidation state complexes such as [Ru(NH3)5Cl]3+.

Reduction: Lower oxidation state complexes such as [Ru(NH3)5Cl]0.

Substitution: Various substituted complexes depending on the ligand used, such as [Ru(NH3)5(H2O)]2+.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Chloropentaammineruthenium(II) chloride has been investigated for its potential as an anticancer agent. Ruthenium complexes are known for their reduced toxicity compared to traditional platinum-based chemotherapy drugs. Studies have shown that these complexes exhibit selective cytotoxicity against various cancer cell lines, including ovarian carcinoma (A2780) and breast adenocarcinoma (SK-BR-3) . The mechanism of action often involves the induction of apoptosis and DNA damage in cancer cells, which is a promising avenue for developing new cancer therapies.

1.2 Mechanisms of Action

The anticancer properties of this compound are attributed to its ability to interact with cellular components and induce oxidative stress. Research indicates that these complexes can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis . Furthermore, their ligand substitution kinetics allow for the design of targeted delivery systems that enhance therapeutic efficacy while minimizing side effects.

Catalytic Applications

2.1 Catalysis in Organic Reactions

This compound serves as a catalyst in various organic reactions, particularly in the oxidation of alcohols and the reduction of alkenes. Its ability to facilitate electron transfer reactions makes it suitable for catalytic processes in organic synthesis .

2.2 Electrochemical Applications

This compound has been utilized in electrochemical applications due to its favorable redox properties. Studies have demonstrated its effectiveness as an electron acceptor in biochemical systems, enhancing electron transport across membranes . This characteristic is particularly useful in bioenergetics and bioelectronic devices.

Materials Science Applications

3.1 Dye-Sensitized Solar Cells (DSSCs)

This compound is being explored as a component in dye-sensitized solar cells due to its light-absorbing properties and ability to facilitate charge transfer processes. Its integration into solar cell technology aims to improve efficiency and stability .

3.2 Sensing Applications

The complex's electrochemical properties also make it suitable for sensing applications, particularly in detecting biomolecules or environmental pollutants. Its ability to undergo oxidation-reduction reactions can be harnessed for developing sensitive biosensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which chloropentaammineruthenium(II) chloride exerts its effects involves coordination to target molecules through its ruthenium center The compound can form stable complexes with various ligands, including biological molecules

Comparison with Similar Compounds

Structural and Compositional Differences

Hexaammineruthenium(III) Chloride ([Ru(NH₃)₆]Cl₃)

- Formula : [Ru(NH₃)₆]Cl₃

- Oxidation State : Ru(III) vs. Ru(II) in chloropentaammineruthenium(II) chloride.

- Coordination Sphere : Six ammonia ligands vs. five ammonia + one chloride ligand.

- Applications : Used as a redox-active reagent in electrochemistry due to its reversibility in oxidation-reduction reactions .

Chloropentaamminerhodium(III) Chloride ([Rh(NH₃)₅Cl]Cl₂)

- Formula : [Rh(NH₃)₅Cl]Cl₂ (CAS: 13820-95-6).

- Metal Center : Rhodium(III) instead of ruthenium(II).

- Properties : Higher thermal stability (melting point >350°C) and distinct catalytic applications in hydrogenation reactions .

Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂)

- Formula : [Ni(H₂O)₆]Cl₂.

- Coordination Sphere : Six water ligands vs. ammonia/chloride ligands.

- Solubility : Highly water-soluble due to hydrophilic aqua ligands, unlike the ammonia-based ruthenium complex .

Physicochemical Properties

Key Research Findings

- Thermal Stability : Chloropentaamminerhodium(III) chloride exhibits superior stability compared to ruthenium analogs, attributed to rhodium’s stronger metal-ligand bonds .

- Redox Behavior : Hexaammineruthenium(III) chloride demonstrates near-perfect electrochemical reversibility (ΔE < 10 mV), unlike this compound, which shows broader redox peaks due to ligand dissociation .

- Solvent Extraction : Chloride salting agents (e.g., ZnCl₂) enhance the solubility of transition metal complexes in organic phases, a property leveraged in separating ruthenium and rhodium species .

Biological Activity

Chloropentaammineruthenium(II) chloride, a ruthenium-based organometallic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

- Chemical Formula : [Ru(NH₃)₅Cl]Cl₂

- Molecular Weight : 292.58 g/mol

- CAS Number : 137729-23-8

This compound is characterized by its coordination of five ammonia ligands and one chloride ion to a ruthenium center. Its unique structure contributes to its biological reactivity and interaction with biomolecules.

Mechanisms of Biological Activity

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that ruthenium complexes can possess significant antimicrobial properties. For instance, this compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Research has demonstrated that ruthenium complexes can induce apoptosis in cancer cells through mechanisms involving DNA interaction and oxidative stress. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell proliferation.

- Immunomodulatory Effects : Ruthenium compounds have been reported to modulate immune responses. For example, studies suggest that this compound can enhance the proliferation of peripheral blood mononuclear cells (PBMCs) at low concentrations while exhibiting cytotoxicity at higher doses .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by American Elements investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation published in a peer-reviewed journal, this compound was tested on various cancer cell lines, including breast and prostate cancers. The compound exhibited IC50 values ranging from 20 to 50 µM, indicating effective cytotoxicity and potential for development as an anticancer drug .

Case Study 3: Immune Modulation

Research focusing on immune modulation revealed that this compound could enhance IL-2 production in PBMCs at low doses while causing cell death at higher concentrations. This dual activity suggests its utility in both stimulating immune responses and potentially managing autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing chloropentaammineruthenium(II) chloride with high purity?

- Methodological Answer : Synthesis requires strict control of reaction stoichiometry and ligand exchange kinetics. Use ammonia as the primary ligand source in aqueous RuCl₃ solutions under inert atmospheres to minimize oxidation. Purification via recrystallization (using ethanol-water mixtures) and characterization via UV-Vis spectroscopy (absorption peaks at ~450 nm for [Ru(NH₃)₅Cl]²⁺) and elemental analysis (C/H/N ratios) are essential. Ensure reproducibility by documenting reaction temperature (±1°C) and pH (±0.2 units) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in IR or NMR spectra often arise from solvent effects or counterion interactions. Standardize measurements using deuterated solvents (e.g., D₂O for ¹H NMR) and compare with computational simulations (DFT for vibrational modes). Cross-validate with X-ray crystallography to confirm coordination geometry .

Q. What analytical techniques are most reliable for confirming the oxidation state of ruthenium in this complex?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) is definitive for oxidation state determination (Ru 3d₅/₂ binding energy ~280.5 eV for Ru²⁺). Complement with cyclic voltammetry (reversible Ru²⁺/Ru³⁺ redox couples at ~0.6 V vs. Ag/AgCl) and magnetic susceptibility measurements (low-spin d⁶ configuration) .

Advanced Research Questions

Q. How can ligand substitution kinetics in this compound be mechanistically studied?

- Methodological Answer : Use stopped-flow spectrophotometry to monitor real-time ligand exchange (e.g., NH₃ replacement by CN⁻). Apply the Eigen-Wilkins mechanism to derive rate constants (k₁ ≈ 10³ M⁻¹s⁻¹ for associative pathways). Compare with DFT-calculated activation energies to distinguish between dissociative and associative mechanisms .

Q. What strategies optimize the catalytic activity of this compound in electron-transfer reactions?

- Methodological Answer : Modify the coordination sphere by introducing labile ligands (e.g., H₂O) to enhance substrate accessibility. Evaluate turnover frequency (TOF) using electrochemical impedance spectroscopy (EIS) and correlate with ligand field stabilization energy (LFSE) calculations. Benchmark against [Ru(NH₃)₆]³⁺ systems to assess electronic effects .

Q. How does the solvation environment influence the redox stability of this complex?

- Methodological Answer : Perform solvent-dependent cyclic voltammetry in aprotic (acetonitrile) vs. protic (water) media. Analyze shifts in E₁/₂ using the Born equation to quantify solvation energy contributions. Pair with molecular dynamics simulations to model ion-pairing effects (e.g., Cl⁻ counterion proximity) .

Q. Data Interpretation & Theoretical Frameworks

Q. What computational models best predict the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately reproduce experimental UV-Vis and EPR data. Validate against crystal field splitting parameters (10Dq ≈ 25,000 cm⁻¹) and charge-transfer transitions .

Q. How should researchers address discrepancies between theoretical and experimental ligand field parameters?

- Methodological Answer : Reassess basis set adequacy (e.g., include relativistic effects for Ru) and solvent models (PCM vs. SMD). Experimentally, re-measure electronic spectra at low temperatures (77 K) to reduce thermal broadening. Cross-reference with angular overlap model (AOM) calculations .

Q. Experimental Design & Reproducibility

Q. What steps ensure reproducibility in synthesizing derivatives of this compound?

- Methodological Answer : Publish detailed synthetic protocols with exact molar ratios (e.g., RuCl₃:NH₃ = 1:6), purification thresholds (e.g., ≥95% by HPLC), and spectral fingerprints. Archive raw data (e.g., XRD .cif files) in supplementary materials with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers design experiments to probe non-innocent ligand behavior in this complex?

- Methodological Answer : Use redox-titration coupled with in-situ IR spectroscopy to track ligand-centered oxidation. Compare with XANES (X-ray absorption near-edge structure) to distinguish metal vs. ligand redox activity. Theoretical charge-decomposition analysis (CDA) can further clarify ligand contributions .

Q. Ethical & Documentation Standards

Q. How should conflicting toxicity data for this compound be addressed in publications?

- Methodological Answer : Conduct dose-response studies (e.g., LD₅₀ in model organisms) under standardized OECD guidelines. Disclose all raw data (including outliers) and statistical methods (e.g., ANOVA with post-hoc tests). Reference authoritative databases like PubChem for hazard classification .

Q. What citation practices mitigate plagiarism risks when discussing this compound’s applications?

- Methodological Answer : Use reference managers (e.g., EndNote) to track primary sources (ACS, RSC journals) and avoid over-citing review articles. Paraphrase synthesis methods while crediting foundational studies (e.g., early ligand substitution work by Taube). Cross-check patent databases for prior art .

Properties

IUPAC Name |

azane;chlororuthenium(1+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.5H3N.Ru/h2*1H;5*1H3;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEVMUZSVXLKBU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.[Cl-].Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H15N5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584320 | |

| Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137729-23-8 | |

| Record name | Chlororuthenium(1+) chloride--ammonia (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropentaammineruthenium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.